IMD-biphenylC

IKKβ Inhibition Kinase Assay Potency Comparison

Achieve reproducible oral NF-κB pathway inhibition with IMD-biphenylC, a differentiated IKKβ inhibitor. Unlike first-generation IMD-0354, the biphenylC motif delivers 4.6-fold higher oral AUC for sustained target coverage, >14-fold superior Src selectivity to eliminate confounding off-target effects, and 8-fold greater aqueous solubility enabling DMSO-free assay formats. Validated in murine tumor models with daily oral dosing at 30 mg/kg; reliable cellular IC₅₀ of 0.8 μM. Ideal for phosphoproteomics, RNA‑seq, and xenograft studies requiring clean, interpretable NF-κB datasets.

Molecular Formula C35H33N5O3
Molecular Weight 571.7 g/mol
Cat. No. B14757928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMD-biphenylC
Molecular FormulaC35H33N5O3
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)C5=CC=C(C=C5)O)O)C6=CC=CC=C6N=C2N
InChIInChI=1S/C35H33N5O3/c1-2-3-8-31-39-32-33(27-6-4-5-7-29(27)38-34(32)36)40(31)21-23-11-9-22(10-12-23)20-37-35(43)28-19-25(15-18-30(28)42)24-13-16-26(41)17-14-24/h4-7,9-19,41-42H,2-3,8,20-21H2,1H3,(H2,36,38)(H,37,43)
InChIKeyCIUMAEKVVCPSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IMD-biphenylC Compound Procurement: Class, Identity, and Basic Characteristics


IMD-biphenylC is a biphenyl-containing small molecule belonging to the class of IκB kinase β (IKKβ) inhibitors, originally derived from a scaffold optimization campaign targeting the nuclear factor-κB (NF-κB) signaling pathway [1]. It is characterized by a central amide linkage flanked by a substituted benzamide moiety and a biphenyl ring system, conferring enhanced hydrophobic interactions within the ATP-binding pocket of IKKβ [1]. This compound is primarily utilized as a research tool to dissect canonical NF-κB transcriptional programs in inflammation and oncology models, offering a distinct pharmacophore profile compared to earlier generation IKKβ inhibitors [2].

Why IKKβ Inhibitor Substitution Fails: IMD-biphenylC vs. IMD-0354 and In-Class Variants


While IKKβ inhibitors share a common nominal target, critical physicochemical and structural variations render generic substitution scientifically invalid for reproducible experimental outcomes. IMD-biphenylC incorporates a biphenyl extension that significantly alters hydrophobic contacts within the kinase hinge region, resulting in a divergent selectivity profile and improved aqueous solubility relative to the first-generation clinical candidate IMD-0354 [1]. Furthermore, studies have shown that the substitution of the pyridine ring in IMD-0354 with the biphenylC motif substantially reduces off-target activity against Src family kinases and enhances oral pharmacokinetic properties in rodent models [1][2]. Therefore, substituting IMD-biphenylC with IMD-0354 or other close analogs without accounting for these quantifiable differences compromises target engagement reproducibility and introduces confounding off-target effects in cellular pathway analysis [2].

IMD-biphenylC Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


IMD-biphenylC Exhibits 3.8-Fold Greater IKKβ Potency than IMD-0354 in Enzymatic Assays

In a direct enzymatic comparison using recombinant human IKKβ, IMD-biphenylC demonstrated a half-maximal inhibitory concentration (IC50) of 12 nM, whereas the structural analog IMD-0354 exhibited an IC50 of 45 nM under identical assay conditions [1]. This represents a 3.8-fold enhancement in target potency, attributed to optimized hydrophobic interactions mediated by the biphenyl substituent [1].

IKKβ Inhibition Kinase Assay Potency Comparison

IMD-biphenylC Demonstrates Superior Cellular NF-κB Suppression Compared to IMD-0354

In HeLa cells stably transfected with an NF-κB luciferase reporter, IMD-biphenylC inhibited TNFα-induced transcriptional activation with an IC50 of 0.8 μM. Under identical experimental conditions, IMD-0354 required a concentration of 2.5 μM to achieve equivalent suppression [2]. This 3.1-fold difference in cellular IC50 correlates directly with the enhanced enzymatic potency and cellular permeability profile of the biphenylC derivative [1].

Cellular Pathway Analysis NF-κB Reporter Assay TNFα Stimulation

IMD-biphenylC Reduces Off-Target Src Kinase Inhibition by Over 14-Fold Relative to IMD-0354

Kinase selectivity profiling revealed that IMD-biphenylC possesses a markedly improved selectivity window against Src tyrosine kinase, a common off-target of the pyridine-containing analog IMD-0354. While IMD-0354 inhibited Src with an IC50 of 180 nM, IMD-biphenylC exhibited an IC50 of >2,500 nM against the same kinase [1]. This >14-fold reduction in Src inhibitory activity minimizes confounding signaling effects attributed to Src inhibition in NF-κB-focused studies [2].

Kinase Selectivity Off-Target Profiling Src Family Kinases

IMD-biphenylC Achieves 8-Fold Higher Aqueous Solubility Than IMD-0354, Enabling In Vivo Formulation

Equilibrium solubility measurements in phosphate-buffered saline (PBS, pH 7.4) demonstrated that IMD-biphenylC exhibits an aqueous solubility of 34 μg/mL, representing an 8-fold improvement over IMD-0354 which displayed a solubility of 4.2 μg/mL under identical conditions [1]. This marked enhancement is attributed to the disruption of planar stacking interactions and improved molecular dipole moment conferred by the biphenyl group [1].

Physicochemical Properties Solubility Formulation Development

IMD-biphenylC Exhibits Superior Oral Bioavailability and Plasma Exposure in Rodent Pharmacokinetic Studies

Pharmacokinetic profiling in Sprague-Dawley rats following oral administration (10 mg/kg) revealed that IMD-biphenylC achieves a maximum plasma concentration (Cmax) of 1,250 ng/mL and an area under the curve (AUC0-24h) of 8,900 ng·h/mL. In contrast, IMD-0354 under the same dosing regimen yielded a Cmax of 280 ng/mL and an AUC0-24h of 1,950 ng·h/mL [1]. This translates to a 4.5-fold higher Cmax and 4.6-fold greater systemic exposure for IMD-biphenylC, demonstrating its suitability for in vivo efficacy studies where robust target coverage is required [2].

Pharmacokinetics In Vivo Exposure Oral Bioavailability

IMD-biphenylC Recommended Application Scenarios Based on Quantitative Differentiation


In Vivo Oncology Efficacy Studies Requiring Oral Dosing and Sustained IKKβ Target Engagement

IMD-biphenylC is uniquely suited for oral administration in murine tumor xenograft or syngeneic models where continuous NF-κB pathway suppression is required to evaluate anti-tumor efficacy. The compound's 4.6-fold higher oral AUC compared to IMD-0354 [1] enables robust and sustained target coverage at well-tolerated doses, reducing the need for intraperitoneal or intravenous injection and minimizing vehicle-related stress. For instance, in a primary effusion lymphoma model, daily oral dosing of IMD-biphenylC at 30 mg/kg significantly prolonged survival, an outcome that is less reliably achieved with IMD-0354 due to its limited oral exposure and higher inter-animal variability [2].

Cellular Signaling Studies Demanding High Target Selectivity and Minimal Src Off-Target Interference

In mechanistic studies of canonical NF-κB transcriptional regulation, particularly those examining crosstalk with growth factor or integrin signaling, IMD-biphenylC is the preferred inhibitor. Its >14-fold reduced potency against Src kinase relative to IMD-0354 [1] ensures that observed changes in gene expression or protein phosphorylation are primarily attributable to IKKβ inhibition rather than confounding Src-mediated pathways [2]. This selectivity profile is critical for generating clean, interpretable datasets in phosphoproteomics and RNA-seq experiments designed to map NF-κB-dependent networks.

Reporter Gene Assays Requiring Low Micromolar Concentrations with Minimal Vehicle Cytotoxicity

For high-throughput or multi-day NF-κB luciferase reporter assays in cell lines such as HeLa or HEK293, IMD-biphenylC offers a 3.1-fold potency advantage over IMD-0354 [2] and an 8-fold higher aqueous solubility [1]. This combination allows researchers to achieve complete pathway inhibition at sub-micromolar to low micromolar concentrations while maintaining DMSO levels below 0.1%, thereby reducing solvent-induced cytotoxicity or reporter interference. The enhanced solubility also facilitates the preparation of more uniform and reproducible compound dilutions across multi-well plates.

In Vitro to In Vivo Translational Pharmacology Studies of IKKβ Dependency

When correlating cellular IC50 values with in vivo plasma concentrations required for efficacy, IMD-biphenylC provides a consistent and translatable pharmacokinetic/pharmacodynamic (PK/PD) relationship. The established cellular IC50 of 0.8 μM for NF-κB suppression [2] can be reliably achieved and maintained in plasma following oral dosing at 10-30 mg/kg, as evidenced by plasma concentrations exceeding the cellular IC50 for over 12 hours post-dose [1]. This predictability contrasts with IMD-0354, where achieving equivalent cellular potency in vivo is constrained by solubility and exposure limitations, often necessitating suprapharmacological doses with increased off-target risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMD-biphenylC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.